molecular formula C17H15N5O4 B7716272 4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine

4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine

Cat. No.: B7716272
M. Wt: 353.33 g/mol
InChI Key: VSWWUMVQWLQTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a complex organic compound that features a morpholine ring attached to a nitro-substituted phenyl group, which is further connected to a pyridinyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the pyridinyl group: The oxadiazole ring is then functionalized with a pyridinyl group through a coupling reaction.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the morpholine ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfur trioxide).

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate ligands.

Major Products Formed

    Reduction: 4-{2-Amino-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine.

    Halogenation: 4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-bromomorpholine.

    Coupling: Various biaryl derivatives depending on the coupling partner.

Scientific Research Applications

4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It may interact with specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-triazol-3-yl]phenyl}morpholine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-thiadiazol-3-yl]phenyl}morpholine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

4-[2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c23-22(24)15-11-13(1-2-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)12-3-5-18-6-4-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWWUMVQWLQTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.